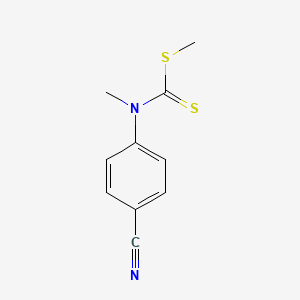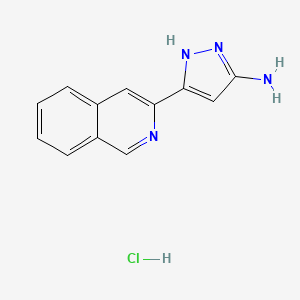
2,4-Difluoro-5-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzamide, characterized by the presence of two fluorine atoms at the 2 and 4 positions, a hydroxyl group at the 5 position, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzoyl chloride and N-methylhydroxylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions. The mixture is cooled to 0°C, and a catalytic amount of dimethylformamide (DMF) is added to facilitate the reaction.
Procedure: The 2,4-difluorobenzoyl chloride is added dropwise to a solution of N-methylhydroxylamine in DCM. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-difluoro-5-oxo-N-methylbenzamide.
Reduction: Formation of 2,4-difluoro-5-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-5-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-N-hydroxy-5-methylbenzamide
- 3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde
Comparison
2,4-Difluoro-5-hydroxy-N-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency as an enzyme inhibitor or better stability in biological systems.
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
2,4-difluoro-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H7F2NO2/c1-11-8(13)4-2-7(12)6(10)3-5(4)9/h2-3,12H,1H3,(H,11,13) |
InChI Key |
FTAIAFXPCVQZQE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


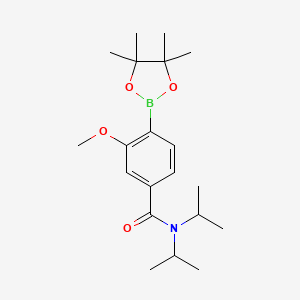
![5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13714184.png)
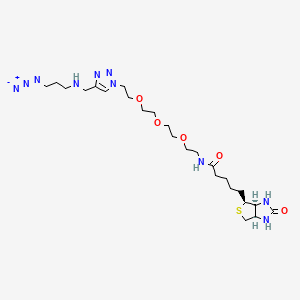

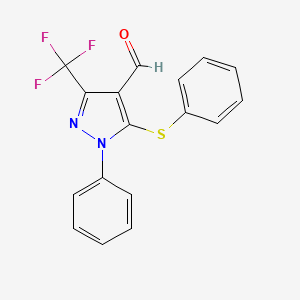
![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)

![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)
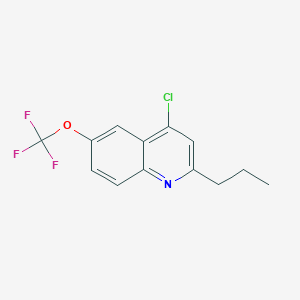
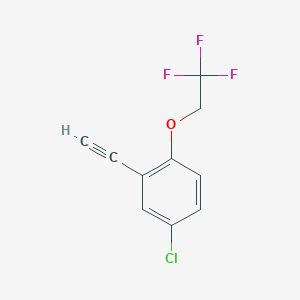
![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)
